Hirsutine

Übersicht

Beschreibung

Hirsutine is a naturally occurring indole alkaloid found in various species of the Uncaria genus, particularly Uncaria rhynchophylla . This compound has garnered significant attention due to its diverse therapeutic benefits, including anti-inflammatory, antiviral, anti-diabetic, and antioxidant activities . This compound is also known for its potential in treating neurological and cardiovascular diseases .

Wissenschaftliche Forschungsanwendungen

Medizin: Hirsutin zeigt vielversprechende therapeutische Wirkungen gegen eine Reihe von Krankheiten, darunter Krebs, Herz-Kreislauf-Erkrankungen und neurologische Erkrankungen.

5. Wirkmechanismus

Hirsutin übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:

Apoptoseinduktion: Hirsutin induziert Apoptose in Krebszellen durch Aktivierung des mitochondrialen Apoptosewegs.

Entzündungshemmende Wirkungen: Hirsutin hemmt die Aktivierung von Entzündungspfaden, einschließlich des Nuclear Factor-kappa B (NF-κB)-Pfads, wodurch die Produktion pro-inflammatorischer Zytokine reduziert wird.

Antioxidative Aktivität: Hirsutin fängt freie Radikale ab und verstärkt die Aktivität von antioxidativen Enzymen, wodurch Zellen vor oxidativem Schaden geschützt werden.

Biochemische Analyse

Biochemical Properties

Hirsutine interacts with various enzymes, proteins, and other biomolecules. It exerts several effects in various preclinical and pharmacological experimental systems . It exhibits promising anticancer potentials via several molecular mechanisms, including apoptotic cell death, induction of oxidative stress, cytotoxic effect, anti-proliferative effect, genotoxic effect, and inhibition of cancer cell migration and invasion against various cancers .

Cellular Effects

This compound has been shown to have beneficial effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound induces apoptosis in human lung cancer cells via loss of mitochondrial membrane potential, adenosine triphosphate (ATP) depletion, ROS production, as well as cytochrome c release .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It induces apoptosis primarily from activation of ROCK1 and PTEN, inactivation of PI3K/Akt, leading in turn to GSK3 dephosphorylation and mPTP opening, and culminating in caspase-3 activation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to improve hepatic and cardiac insulin resistance in high-fat diet (HFD)-induced diabetic mice . The effects of this compound change over time, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound administration for 8 weeks improved HFD-induced peripheral hyperglycemia, glucose tolerance and insulin resistance by OGTT and ITT assays .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, this compound beneficially regulates glucose homeostasis, improving hepatic and cardiac insulin resistance in HFD-induced diabetic mice .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

Some studies suggest that this compound might be localized in both the nucleus and cytosol .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Hirsutin kann über verschiedene chemische Routen synthetisiert werden. Eine übliche Methode beinhaltet die Verwendung von Tryptamin als Ausgangsmaterial, das eine Reihe von Reaktionen wie Cyclisierung, Methylierung und Veresterung durchläuft, um das Endprodukt zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschte Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden: In einem industriellen Umfeld wird Hirsutin häufig aus der Rinde von Uncaria rhynchophylla unter Verwendung von Lösungsmittelextraktionstechniken extrahiert . Die extrahierte Verbindung wird dann durch Verfahren wie Chromatographie gereinigt, um ein hochreines Produkt zu erhalten, das für pharmazeutische Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hirsutin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Hirsutin kann oxidiert werden, um entsprechende Chinone und andere oxidierte Derivate zu bilden.

Substitution: Hirsutin kann Substitutionsreaktionen, insbesondere am Indolstickstoff, eingehen, um verschiedene substituierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Hirsutin, die jeweils einzigartige biologische Eigenschaften besitzen .

Wirkmechanismus

Hirsutine exerts its effects through multiple molecular targets and pathways:

Apoptosis Induction: this compound induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.

Anti-inflammatory Effects: this compound inhibits the activation of inflammatory pathways, including the nuclear factor-kappa B (NF-κB) pathway, thereby reducing the production of pro-inflammatory cytokines.

Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Hirsutin ist unter den Indolalkaloiden aufgrund seines vielfältigen Spektrums an biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Corynoxine: Ein weiteres Indolalkaloid aus Uncaria-Arten, bekannt für seine neuroprotektiven Wirkungen.

Rhynchophylline: Ein Alkaloid mit blutdrucksenkenden und neuroprotektiven Eigenschaften.

Isorhynchophylline: Zeigt ähnliche entzündungshemmende und neuroprotektive Wirkungen.

Im Vergleich zu diesen Verbindungen zeichnet sich Hirsutin durch sein breiteres Spektrum an therapeutischen Aktivitäten aus, insbesondere durch seine starke Antikrebs- und Entzündungshemmende Wirkung .

Biologische Aktivität

Hirsutine, an indole alkaloid derived from the plant Uncaria rhynchophylla, has garnered significant attention in recent years due to its diverse biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells and modulation of various signaling pathways. The following mechanisms have been identified:

- Mitochondrial Pathway Activation : this compound induces apoptosis in Jurkat Clone E6-1 cells by promoting mitochondrial dysfunction. It enhances the release of cytochrome c into the cytosol, activating caspases involved in apoptosis (caspase-3 and caspase-9) and altering the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .

- Cell Cycle Arrest : this compound treatment has been shown to induce G0/G1 phase arrest in tumor cells, thereby inhibiting their proliferation. This effect is linked to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

- Signaling Pathway Modulation : this compound has been reported to suppress HER2, NF-κB, and Akt pathways while activating the p38 MAPK pathway. These actions contribute to its anti-cancer properties by inducing DNA damage and apoptosis in breast cancer cell lines .

In Vitro Studies

Several studies have documented the effects of this compound on different cell lines:

Case Studies

- T-cell Leukemia : A study demonstrated that this compound significantly inhibited the proliferation of Jurkat T-cell leukemia cells in a dose-dependent manner, with marked effects observed at concentrations above 37.5 µM. The treatment led to increased apoptosis rates as measured by Annexin V-FITC staining .

- Breast Cancer : In another study, this compound was shown to selectively induce apoptosis in MDA-MB-231 breast cancer cells through mitochondrial pathway activation. The results indicated a reduction in mitochondrial membrane potential and increased release of cytochrome c, further supporting its potential as an anti-cancer agent .

- Neuroprotection : this compound has also been investigated for its neuroprotective effects against inflammation-mediated neurotoxicity. It was found to inhibit microglial activation, suggesting a role in managing neuroinflammatory conditions .

Eigenschaften

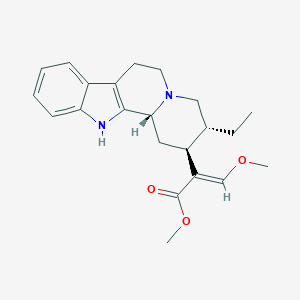

IUPAC Name |

methyl (E)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLUOJBSAYAYEM-AZQGJTAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045724 | |

| Record name | Hirsutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7729-23-9 | |

| Record name | Hirsutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7729-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hirsutine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hirsutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIRSUTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W596OF93C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.